Synthesis of (2S)-3',4',7-Trimethoxyflavan: A Detailed Technical Guide
Synthesis of (2S)-3',4',7-Trimethoxyflavan: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Pathway Overview
The synthesis is designed as a three-step sequence:
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Step 1: Claisen-Schmidt Condensation to synthesize the chalcone (B49325) intermediate, (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one.
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Step 2: Asymmetric Transfer Hydrogenation of the chalcone to afford the chiral alcohol, (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol.
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Step 3: Intramolecular Mitsunobu Reaction for the cyclization of the chiral alcohol to yield the final product, (2S)-3',4',7-Trimethoxyflavan.
Caption: Proposed synthetic workflow for (2S)-3',4',7-Trimethoxyflavan.
Data Presentation
Table 1: Summary of Starting Materials and Intermediates
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| 2-Hydroxy-4-methoxyacetophenone | C₉H₁₀O₃ | 166.17 | Starting Material | |
| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | Starting Material | |
| (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | C₁₈H₁₈O₅ | 314.33 | Intermediate (Chalcone) | |
| (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol | C₁₈H₂₂O₅ | 318.36 | Intermediate (Chiral Alcohol) | |
| (2S)-3',4',7-Trimethoxyflavan | C₁₈H₂₀O₄ | 300.35 | Final Product |
Table 2: Summary of Reaction Conditions and Expected Outcomes
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Expected Yield | Expected Enantiomeric Excess (ee) |
| 1 | Claisen-Schmidt Condensation | NaOH or KOH | Ethanol (B145695) | Room Temp. | 80-95% | N/A |
| 2 | Asymmetric Transfer Hydrogenation | (R,R)-TsDPEN-Ru(II) catalyst, HCOOH/NEt₃ | DMF | Room Temp. | 85-95% | >95% |
| 3 | Intramolecular Mitsunobu Reaction | DIAD, PPh₃ | THF | 0 °C to rt | 60-80% | >95% (retention of ee) |
*Note: Expected yields and ee are based on analogous reactions reported in the literature and may require optimization for this specific substrate.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone)
This procedure is adapted from standard Claisen-Schmidt condensation protocols.
Materials:
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2-Hydroxy-4-methoxyacetophenone
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3,4-Dimethoxybenzaldehyde
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Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)
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Ethanol
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Deionized water
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Hydrochloric acid (HCl), 1M
Procedure:
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In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxy-4-methoxyacetophenone in ethanol.
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In a separate beaker, prepare a 50% (w/v) aqueous solution of NaOH or KOH and add 2.0-3.0 equivalents to the ethanolic solution of the acetophenone (B1666503) with stirring.
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To this mixture, add 1.05 equivalents of 3,4-dimethoxybenzaldehyde dropwise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify to pH 2-3 with 1M HCl.
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The precipitated yellow solid is collected by vacuum filtration, washed with cold deionized water until the filtrate is neutral, and dried.
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The crude product can be purified by recrystallization from ethanol to afford the pure chalcone.
Expected Characterization Data (for analogous compounds):
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¹H NMR: Resonances for aromatic protons, two vinylic protons of the α,β-unsaturated system (typically doublets with J ≈ 15 Hz for the E-isomer), and methoxy (B1213986) group singlets.
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¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, and methoxy carbons.
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IR (cm⁻¹): Characteristic peaks for the hydroxyl group, aromatic C-H, C=O (ketone), and C=C (alkene).
Step 2: Synthesis of (1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol
This protocol is based on the Ru(II)-catalyzed asymmetric transfer hydrogenation of chalcones.[1][2]
Materials:
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(E)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
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(R,R)-TsDPEN-Ru(II) catalyst (e.g., RuCl--INVALID-LINK--)
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Formic acid (HCOOH)
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Triethylamine (B128534) (NEt₃)
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Dimethylformamide (DMF), anhydrous
Procedure:
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To a solution of the chalcone (1.0 equivalent) in anhydrous DMF, add the (R,R)-TsDPEN-Ru(II) catalyst (0.5-2 mol%).
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Add a 5:2 mixture of formic acid and triethylamine (5 equivalents) as the hydrogen source.
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Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-48 hours. Monitor the reaction by TLC.
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Upon completion, quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral alcohol.
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The enantiomeric excess (ee) of the product should be determined by chiral HPLC analysis.
Expected Characterization Data (for analogous compounds):
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¹H NMR: Disappearance of the vinylic proton signals and appearance of signals corresponding to the CH-OH and CH₂ protons of the propan-1-ol backbone.
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Chiral HPLC: Baseline separation of the two enantiomers to determine the ee.
Step 3: Synthesis of (2S)-3',4',7-Trimethoxyflavan
This procedure utilizes an intramolecular Mitsunobu reaction for the cyclization step.[3][4] This reaction typically proceeds with inversion of configuration at the stereocenter. Therefore, starting with the (1S)-alcohol will lead to the (2S)-flavan.
Materials:
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(1S)-1-(2-hydroxy-4-methoxyphenyl)-3-(3,4-dimethoxyphenyl)propan-1-ol
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Triphenylphosphine (B44618) (PPh₃)
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Tetrahydrofuran (THF), anhydrous
Procedure:
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Dissolve the chiral alcohol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
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Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct, yielding the (2S)-3',4',7-Trimethoxyflavan.
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The final product should be characterized by NMR and its optical rotation measured.
Expected Characterization Data (for the final product):
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¹H NMR: Characteristic signals for the flavan (B184786) core, including the proton at C2 (likely a doublet of doublets), and the methylene (B1212753) protons at C3 and C4, along with aromatic and methoxy signals.
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¹³C NMR: Resonances corresponding to the carbons of the trimethoxyflavan skeleton.
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Optical Rotation: A specific rotation value ([α]D) should be measured to confirm the enantiopurity of the final product. The sign of the rotation will be characteristic of the (S)-enantiomer.
Logical Relationships and Workflow Diagrams
Caption: Detailed experimental workflow for each synthetic step.
This technical guide provides a comprehensive, albeit proposed, pathway for the synthesis of (2S)-3',4',7-Trimethoxyflavan. The protocols are based on robust and well-documented chemical transformations and should serve as a strong foundation for researchers aiming to synthesize this and related chiral flavans. It is recommended that each step be optimized to achieve the best possible yields and stereoselectivity.
